molecular formula Au3Ge B14413429 CID 78067025

CID 78067025

Cat. No.: B14413429
M. Wt: 663.53 g/mol
InChI Key: ASLDGPGGISMUHU-UHFFFAOYSA-N
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Description

CID 78067025 is a chemical compound cataloged in PubChem, a comprehensive database of chemical molecules. The compound’s mass spectrum (Figure 1D) and GC-MS chromatogram (Figure 1C) suggest it is a mid-polarity organic molecule with distinct fragmentation patterns.

Properties

Molecular Formula

Au3Ge

Molecular Weight

663.53 g/mol

InChI

InChI=1S/3Au.Ge

InChI Key

ASLDGPGGISMUHU-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Au].[Au].[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78067025 involves several synthetic steps. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process typically includes steps such as mixing, heating, cooling, and purification to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

CID 78067025 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced form using reducing agents.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 78067025 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in chemical synthesis and reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78067025 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Bile Acid Derivatives ()


CID 78067025 may share structural motifs with bile acid derivatives like taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) . These compounds feature steroid backbones with hydroxyl and sulfonic acid groups, critical for enzyme interactions (e.g., with cytochrome P450 or transport proteins). In contrast, this compound’s structure (Figure 1B) lacks a steroidal core but may include aromatic or heterocyclic moieties, as suggested by its GC-MS profile .

Betulin-Derived Inhibitors ()

Betulin (CID 72326) and betulinic acid (CID 64971) are pentacyclic triterpenoids with antiviral and anticancer properties.

Oscillatoxin Derivatives ()

Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) are marine toxins with polyketide backbones.

Functional and Analytical Comparisons

Chromatographic Behavior
  • This compound : Elutes in mid-polarity fractions during vacuum distillation (Figure 1D), indicating moderate hydrophobicity .
  • Taurocholic Acid (CID 6675) : Highly polar due to sulfonic acid groups, requiring reverse-phase HPLC for separation .
  • Betulin (CID 72326): Lipophilic, typically analyzed via GC-MS or normal-phase chromatography .
Mass Spectrometric Fragmentation
  • This compound : Exhibits characteristic fragments in its mass spectrum (Figure 1D), possibly indicating cleavage of labile bonds (e.g., ester or amide linkages) .
  • DHEAS (CID 12594) : Shows sulfate group loss (-98 Da) as a dominant fragmentation pathway .
  • Ginkgolic Acid 17:1 (CID 5469634) : Fragments via decarboxylation and alkyl chain cleavage, typical of fatty acid derivatives .

Data Tables

Table 1: Key Properties of this compound and Comparators

Compound (CID) Molecular Formula (Inferred) Key Functional Groups Analytical Method (Evidence)
This compound Not explicitly provided Likely aromatic/heterocyclic GC-MS, Vacuum Distillation
Taurocholic Acid (6675) C₂₆H₄₅NO₇S Sulfonic acid, hydroxyl HPLC, Enzyme Assays
Betulin (72326) C₃₀H₅₀O₂ Hydroxyl, triterpenoid GC-MS, NMR
Oscillatoxin D (101283546) C₃₂H₄₈O₈ Polyketide, epoxide LC-MS, Marine Bioassays

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